![molecular formula C5H6N6O2 B2643292 [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 292836-19-2](/img/structure/B2643292.png)
[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol
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Overview
Description
The compound contains an oxadiazole ring and a triazole ring, both of which are heterocyclic compounds containing nitrogen atoms. The presence of these rings could potentially give the compound interesting chemical properties. The compound also contains an amino group (-NH2) and a methanol group (-CH2OH), which could make it polar and capable of forming hydrogen bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole and triazole rings in separate steps, followed by their connection via a carbon-carbon bond. The amino and methanol groups would likely be introduced in the final steps of the synthesis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the oxadiazole and triazole rings would likely make the compound planar or nearly planar. The amino and methanol groups could potentially form intramolecular hydrogen bonds, which would influence the overall shape of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, while the methanol group could be deprotonated to form a good leaving group. The oxadiazole and triazole rings could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar amino and methanol groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c6-4-5(9-13-8-4)11-3(2-12)1-7-10-11/h1,12H,2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQQZYKUNOOWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=N1)C2=NON=C2N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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